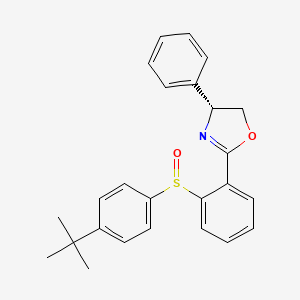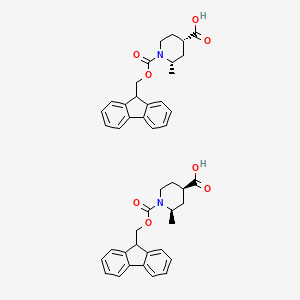
rel-(2S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(2S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid: is a complex organic compound that belongs to the class of piperidine carboxylic acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amine group of amino acids during the coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(2S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of amino alcohols.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides or other methylating agents.
Attachment of the Fmoc Group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. This step protects the amine group of the piperidine ring.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated synthesis equipment to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring, such as reducing carbonyl groups to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry:
Peptide Synthesis: The compound is widely used in peptide synthesis as a protecting group for amines, allowing for selective deprotection and coupling reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules.
Biology:
Protein Engineering: The compound is used in the synthesis of modified peptides and proteins for studying structure-function relationships.
Drug Development: It is employed in the design and synthesis of peptide-based drugs and inhibitors.
Medicine:
Therapeutic Agents: The compound is investigated for its potential use in developing therapeutic agents targeting specific biological pathways.
Diagnostic Tools: It is used in the synthesis of labeled peptides for diagnostic imaging and assays.
Industry:
Pharmaceutical Manufacturing: The compound is utilized in the large-scale production of peptide-based pharmaceuticals.
Biotechnology: It is employed in the development of biotechnological applications, including biosensors and biocatalysts.
Mechanism of Action
The mechanism of action of rel-(2S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group of amino acids, preventing unwanted side reactions during peptide coupling. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form the desired peptide chain.
Comparison with Similar Compounds
Fmoc-L-phenylalanine: Similar to rel-(2S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-methylpiperidine-4-carboxylic acid, Fmoc-L-phenylalanine is used in peptide synthesis as a protecting group for the amine group.
Fmoc-L-alanine: Another compound used in peptide synthesis, Fmoc-L-alanine, serves a similar purpose in protecting the amine group during coupling reactions.
Uniqueness: The uniqueness of this compound lies in its specific structure, which includes a piperidine ring and a methyl group. This structure provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids, making it valuable in specific synthetic applications.
Properties
Molecular Formula |
C44H46N2O8 |
|---|---|
Molecular Weight |
730.8 g/mol |
IUPAC Name |
(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-4-carboxylic acid;(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/2C22H23NO4/c2*1-14-12-15(21(24)25)10-11-23(14)22(26)27-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2*2-9,14-15,20H,10-13H2,1H3,(H,24,25)/t2*14-,15-/m10/s1 |
InChI Key |
CTFSBZHOAQNCKZ-FGYPTBLJSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O.C[C@H]1C[C@H](CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
CC1CC(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O.CC1CC(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-[[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-, (2S)-](/img/structure/B12297678.png)
![(3,4,11,12-Tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl) acetate](/img/structure/B12297682.png)
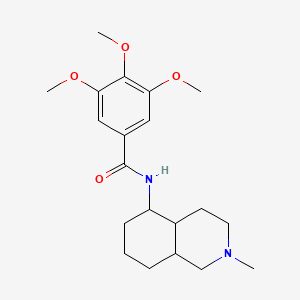

![3-Piperidinol, 5-methyl-2-[(1S)-1-[(3S,6aR,11bR)-2,3,4,6,6a,11,11a,11b-octahydro-3-hydroxy-10,11b-dimethyl-1H-benzo[a]fluoren-9-yl]ethyl]-, (2S,3R,5S)-](/img/structure/B12297699.png)
![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-amino-3-phenylpropanoate](/img/structure/B12297712.png)
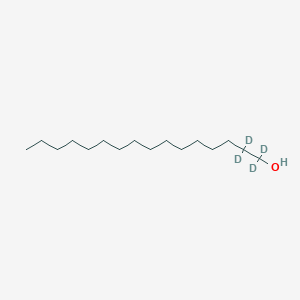
![N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbenzamide;hydrochloride](/img/structure/B12297721.png)
![N-[2-(1H-imidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12297724.png)
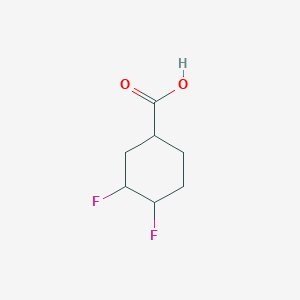
![(R)-1,2,3,4-Tetrahydro-6-methoxy-1-[[4-methoxy-3-(phenylmethoxy)phenyl]methyl]-7-(phenylmethoxy)isoquinoline](/img/structure/B12297733.png)
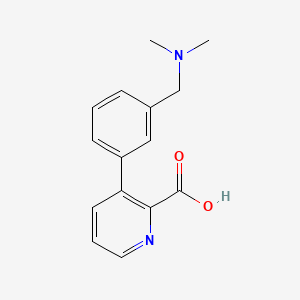
![2-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium;(9E,12E)-octadeca-9,12-dienoic acid](/img/structure/B12297745.png)
